3a,7a-Propanobenzoxazol-2(3H)-one(9CI)

Description

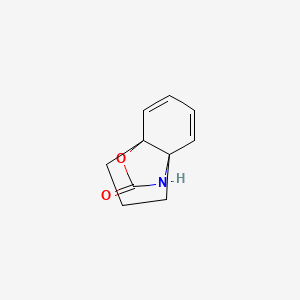

3a,7a-Propanobenzoxazol-2(3H)-one (9CI) is a benzoxazolone derivative classified under the Chemical Abstracts Service (CAS) Ninth Collective Index (9CI) nomenclature. Benzoxazolones are heterocyclic compounds featuring a fused benzene and oxazole ring system. The "propanobenzoxazolone" designation indicates the presence of a three-carbon (propane) bridge connecting specific positions (3a and 7a) in the bicyclic structure. This structural feature distinguishes it from other benzoxazolone derivatives, such as methano-bridged analogs.

Properties

CAS No. |

121056-58-4 |

|---|---|

Molecular Formula |

C10H11NO2 |

Molecular Weight |

177.203 |

InChI |

InChI=1S/C10H11NO2/c12-8-11-9-4-1-2-6-10(9,13-8)7-3-5-9/h1-2,4,6H,3,5,7H2,(H,11,12) |

InChI Key |

FXTJAIOBWZILFW-UHFFFAOYSA-N |

SMILES |

C1CC23C=CC=CC2(C1)OC(=O)N3 |

Synonyms |

3a,7a-Propanobenzoxazol-2(3H)-one(9CI) |

Origin of Product |

United States |

Comparison with Similar Compounds

4,7-Methanobenzoxazol-2(3H)-one (9CI)

This compound (CAS 139240-75-8) shares the benzoxazolone core but incorporates a single-carbon (methane) bridge instead of propane. The smaller bridge reduces steric bulk and lipophilicity compared to the propane-bridged analog. Such differences may influence bioavailability and environmental persistence. For example, methane-bridged derivatives might exhibit faster degradation in soil, whereas propane bridges could enhance longevity in agricultural settings .

Structural Comparison Table

| Property | 3a,7a-Propanobenzoxazol-2(3H)-one (9CI) | 4,7-Methanobenzoxazol-2(3H)-one (9CI) |

|---|---|---|

| Bridge Type | Propane | Methane |

| Molecular Formula | C₁₀H₉NO₂ (inferred) | C₈H₇NO₂ |

| Lipophilicity (Predicted logP) | Higher | Lower |

| Steric Hindrance | Increased | Reduced |

Heterocyclic Agrochemicals with Divergent Cores

Benomyl (CAS 17804-35-2)

A benzimidazole carbamate fungicide, Benomyl acts by inhibiting fungal microtubule assembly. While structurally distinct from benzoxazolones, it shares agrochemical relevance. Benomyl’s systemic activity contrasts with benzoxazolones, which may exhibit contact-based herbicidal effects .

Bentazon (CAS 25057-89-0)

A benzothiadiazinone herbicide, Bentazon inhibits photosynthesis by targeting the photosystem II complex. Unlike 3a,7a-Propanobenzoxazol-2(3H)-one, Bentazon incorporates a sulfur atom and a sulfone group, enhancing its polarity and water solubility. This structural divergence underscores the role of heteroatoms in modulating bioactivity and environmental behavior .

Functional Comparison Table

| Compound | Core Structure | Primary Use | Mode of Action | Key Functional Groups |

|---|---|---|---|---|

| 3a,7a-Propanobenzoxazol-2(3H)-one | Benzoxazolone | Herbicide* | Unknown (presumed contact) | Propane bridge, ketone |

| Benomyl | Benzimidazole | Fungicide | Microtubule inhibition | Carbamate |

| Bentazon | Benzothiadiazinone | Herbicide | Photosystem II inhibition | Sulfone, isopropyl group |

*Inferred from structural analogs in agrochemical databases .

Research Findings and Implications

- Bridge Length and Bioactivity : Propane bridges in benzoxazolones may enhance lipid membrane permeability compared to methane analogs, improving herbicidal efficacy in waxy-leafed plants .

- Environmental Impact : Larger bridges (e.g., propane) could increase soil half-life, raising concerns about residue accumulation. Methane-bridged derivatives might offer safer environmental profiles .

- Heteroatom Influence: Sulfur in Bentazon and nitrogen in Benomyl highlight how heteroatom placement dictates target specificity. Benzoxazolones, lacking these groups, likely employ alternative biochemical pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.